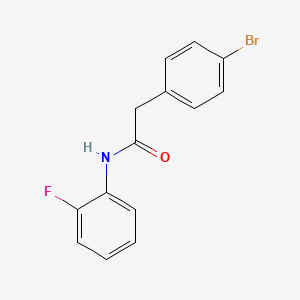![molecular formula C22H28FN3O2 B5502218 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H28FN3O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.21655531 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
A study conducted by Obniska et al. (2015) explored a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, closely related to the compound . These compounds were synthesized and evaluated for their anticonvulsant activity, revealing significant potential in animal models of epilepsy. The study's in vivo quantitative studies in mice showed that certain analogs demonstrated considerable efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screen, indicating potential applications in treating epilepsy and seizure disorders (Obniska et al., 2015).
Anti-Tuberculosis Activity
Kumar et al. (2008) described the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, which are structurally related to the compound of interest. These compounds were evaluated for their activity against Mycobacterium tuberculosis. One of the synthesized compounds exhibited significant in vitro activity with a minimal inhibitory concentration (MIC) value remarkably lower than that of standard drugs like isoniazid and ciprofloxacin. This indicates the potential application of such compounds in the treatment of tuberculosis (Kumar et al., 2008).
Anticoccidial Agents
Biftu et al. (2005) synthesized analogs of 2,3-diaryl pyrroles, similar in structure to the queried compound, and evaluated them as inhibitors of Eimeria tenella cGMP-dependent protein kinase. The most potent analogs in this study showed broad-spectrum anticoccidial activity, suggesting potential application as novel anticoccidial agents for use in field trials (Biftu et al., 2005).
Antiallergic Agents
A study by Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which bear structural similarities to the compound . These compounds were investigated for their antiallergic properties. One particular compound in this series exhibited significant potency against antiallergic assays, suggesting a potential application as an antiallergic agent (Menciu et al., 1999).
Anti-Lung Cancer Activity
Research by Hammam et al. (2005) explored fluoro-substituted benzo[b]pyran compounds, closely related to the compound , for their anti-lung cancer activity. The synthesized compounds exhibited anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This suggests the potential use of such compounds in cancer therapy, particularly against lung cancer (Hammam et al., 2005).
Properties
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-24-12-5-8-20(24)21(27)22(28)25(2)16-17-9-13-26(14-10-17)15-11-18-6-3-4-7-19(18)23/h3-8,12,17H,9-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXCSNICJTYPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-(CYANOMETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE](/img/structure/B5502148.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)
![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)


![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)
![3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)
